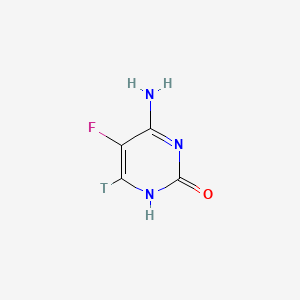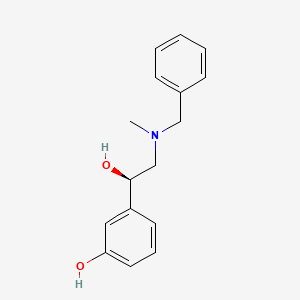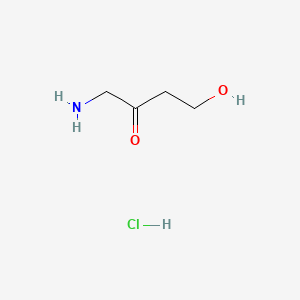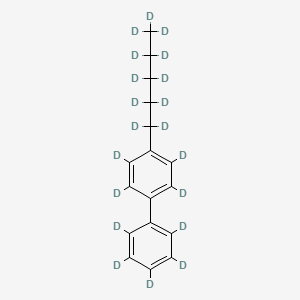
5-Fluorocytosine-6-3H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorocytosine-6-3H, also known as Flucytosine, is a synthetic antimycotic compound . It has an empirical formula of C4H4FN3O and a molecular weight of 129.09 . It was first synthesized in 1957 and is used for the treatment of certain fungal infections .
Synthesis Analysis
The synthesis of 5-Fluorocytosine-6-3H involves the combination of inexpensive guanidine carbonate and another acyclic precursor to access 5-FC efficiently . The process eliminates the use of gaseous fluorine to install the fluorine in 5-FC . Further efficiencies are achieved through telescoping reactions and the use of inexpensive reagents .Molecular Structure Analysis
The molecular structure of 5-Fluorocytosine-6-3H is represented by the SMILES string [H]C1=NC(=O)NC(N)=C1F . This structure represents the atomic connectivity and stereochemistry of the molecule.Chemical Reactions Analysis
5-Fluorocytosine-6-3H undergoes a series of chemical reactions inside fungal cells. It is converted into 5-fluorouracil (5-FU), which is further converted to metabolites that inhibit fungal RNA and DNA synthesis . This process is facilitated by the enzyme cytosine deaminase .Physical And Chemical Properties Analysis
5-Fluorocytosine-6-3H is typically available as an aqueous ethanol solution . It has a molecular weight of 129.09 . The extent of labeling is 5-20 Ci/mmol and it is typically stored at temperatures between 2-8°C .Scientific Research Applications
Gene Therapy Monitoring : 5-FC is used in gene therapy, particularly in monitoring the effectiveness of cytosine deaminase gene therapy. It is converted into toxic metabolites like 5-fluorouracil (5-FU) in genetically modified cells expressing the cytosine deaminase gene. This conversion can be tracked using PET imaging and has been studied in glioblastoma cells (Haberkorn et al., 1996).
Synthesis of Molecular Salts and Cocrystals : Research on the synthesis of cocrystals and molecular salts of 5-FC with various acids has been conducted to enhance drug stability. These efforts aim to address the hydration-related instability of 5-FC in storage conditions (Nechipadappu et al., 2018).
DNA-Cytosine Methyltransferase Inhibition : Studies have shown that 5-FC, when incorporated into DNA, inhibits methylation and affects gene expression and differentiation. This is due to its impact on DNA-cytosine methyltransferase, providing insights into its potential application in controlling eukaryotic gene expression (Santi et al., 1983).
Colorectal Cancer Therapy : The bacterial enzyme cytosine deaminase, which converts 5-FC to 5-FU, is explored as a tool for selective killing of gene-modified mammalian tumor cells, with potential applications in colorectal cancer therapy (Rowley et al., 1996).
Antifungal Agent Mechanisms : Research on Saccharomyces cerevisiae's global response to 5-FC treatment shows its effect on DNA repair, synthesis, and replication. This helps understand the development of resistance to 5-FC in fungal cells (Zhang et al., 2002).
Improved Drug Stability : A study focused on creating a cocrystal and a salt hydrate of 5-FC with acesulfame, demonstrating enhanced stability against hydration. This approach could be significant for the pharmaceutical application of 5-FC (Wang et al., 2014).
Pharmacology and Toxicity : 5-FC's pharmacokinetic properties, including its transformation into toxic compounds in fungal cells and its severe side effects such as hepatotoxicity and bone-marrow depression, are critical for understanding its clinical use (Vermes et al., 2000).
Intercalation into Layered Double Hydroxide : Research demonstrates the intercalation of 5-FC into Zn–Al layered double hydroxide for potential drug delivery systems. This study explores the in vitro drug release from such nanohybrids (Liu et al., 2008).
Hydrogen-Bonding Interactions : Studies involving the hydrogen-bonding interactions between 5-FC and DNA bases offer insights into its structural compatibility and potential applications in chemotherapy (Qiu et al., 2015).
Mechanism of Action
The mechanism of action of 5-Fluorocytosine-6-3H involves its conversion into 5-fluorouracil (5-FU) inside susceptible fungal cells . The 5-FU is then converted into metabolites that inhibit fungal RNA and DNA synthesis . This selective effect on fungal cells is due to the absence of cytosine deaminase in mammalian cells .
Safety and Hazards
5-Fluorocytosine-6-3H is suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It should be stored locked up and disposed of in accordance with local/regional/national/international regulations .
Future Directions
5-Fluorocytosine-6-3H is being increasingly used in combination with other antifungal agents such as amphotericin B . It also plays an important role in a new approach to the treatment of cancer . The development of resistance to 5-FC is a concern, and research is ongoing to find ways to overcome this issue .
properties
IUPAC Name |
4-amino-5-fluoro-6-tritio-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i1T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-CNRUNOGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=NC(=O)N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-fluoro-6-tritio-1H-pyrimidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(Diethylamino)ethyl]hydroxylamine](/img/structure/B592445.png)
![5-Amino-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B592448.png)
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)


